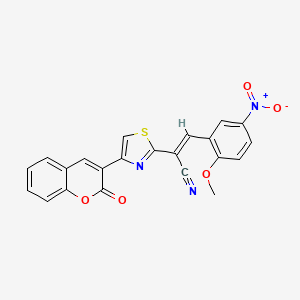

(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-methoxy-5-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3O5S/c1-29-19-7-6-16(25(27)28)9-14(19)8-15(11-23)21-24-18(12-31-21)17-10-13-4-2-3-5-20(13)30-22(17)26/h2-10,12H,1H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGZDZQFDITIL-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure incorporating multiple functional groups, including:

- Acrylonitrile moiety : Contributes to its reactivity and biological activity.

- Thiazole ring : Known for its diverse pharmacological properties.

- Nitrophenyl group : Often associated with enhanced biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and acrylonitrile moieties exhibit significant anticancer properties. For instance, a derivative with a similar structure was tested against various cancer cell lines, showing promising results.

These findings suggest that the presence of the thiazole ring enhances cytotoxicity, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazole derivatives have been reported to possess broad-spectrum activity against bacteria and fungi. In a study evaluating various thiazole compounds, several demonstrated significant inhibition against pathogenic strains.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have shown the ability to intercalate DNA, disrupting replication.

- Induction of Apoptosis : Studies indicate that thiazole derivatives may trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : The nitrophenyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

A notable case study involved the testing of related thiazole compounds in vivo using mouse models for cancer treatment. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential therapeutic applications for this compound.

Study Overview

- Objective : Evaluate anticancer efficacy in mouse models.

- Results : Tumor size decreased by approximately 40% after treatment with the compound over four weeks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including thiazole ring formation via α-haloketone-thiourea cyclization, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Critical reagents include palladium catalysts (e.g., Pd/C) for coupling reactions and DMF as a solvent for polar intermediates. Optimization involves adjusting temperature (e.g., 60–80°C for condensation) and using HPLC to monitor purity (>95%) .

- Key Challenges : Minimizing side products like Z-isomers requires strict control of steric and electronic factors during condensation.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Techniques :

- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms E-configuration via coupling constants (J = 12–16 Hz for acrylonitrile double bond) .

- HPLC : Tracks reaction progress and quantifies purity using C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 448.09 for C₂₂H₁₄N₃O₅S) .

Q. What structural features influence the compound’s reactivity and stability?

- Functional Groups :

- Nitro group (electron-withdrawing): Enhances electrophilicity of the aryl ring, facilitating nucleophilic substitutions.

- Thiazole and chromen-2-one rings : Contribute to π-π stacking in biological targets .

- Stability : Susceptible to photodegradation due to the nitro group; store in amber vials under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity across cancer cell lines?

- Approach :

- Dose-Response Studies : Compare IC₅₀ values (e.g., 2–10 μM in MCF-7 vs. >20 μM in HeLa) to identify cell-specific sensitivity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to assess impact on potency .

- Mechanistic Profiling : Use flow cytometry to differentiate apoptosis (Annexin V+/PI−) vs. necrosis (PI+) .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methods :

- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR or CDK2) using PDB structures. Focus on hydrogen bonds with thiazole N and nitro O .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Validation : Cross-reference with experimental IC₅₀ and kinase inhibition assays .

Q. How can researchers optimize solvent systems for large-scale crystallization?

- Parameters :

- Solvent Polarity : Use mixed solvents (e.g., DCM:MeOH 4:1) to balance solubility and nucleation rates .

- Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to RT improves crystal quality .

- Analytical Tools : Single-crystal XRD to confirm space group (e.g., monoclinic P2₁/c) and intermolecular H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.